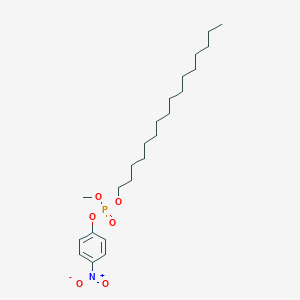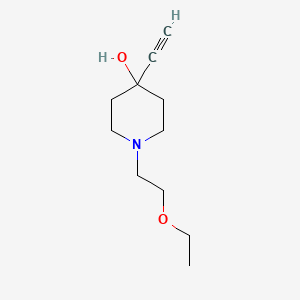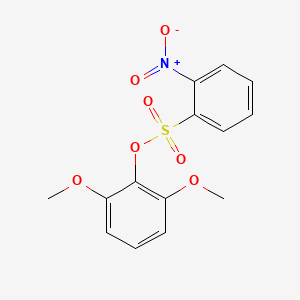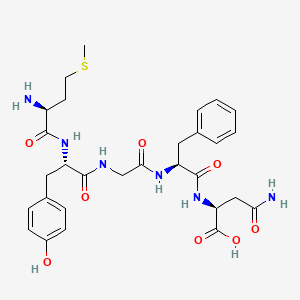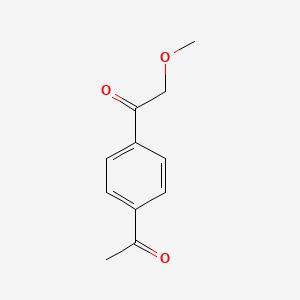
1-(4-Acetylphenyl)-2-methoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylphenyl)-2-methoxyethan-1-one is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-2-methoxyethan-1-one typically involves the reaction of 4-acetylphenyl derivatives with methoxyethanone under controlled conditions. One common method is the Michael addition reaction, where aromatic alcohols react with 4-acetylphenyl-pyrrole-2,5-diones to form the desired product . This reaction is often carried out in the presence of a base such as pyridine or triethylamine in solvents like ethanol or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Acetylphenyl)-2-methoxyethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The exact mechanism of action of 1-(4-Acetylphenyl)-2-methoxyethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
1-(4-Acetylphenyl)imidazole: Known for its enzyme inhibition properties.
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones: Synthesized via Michael addition reactions and used in various chemical applications.
Uniqueness: 1-(4-Acetylphenyl)-2-methoxyethan-1-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an acetylphenyl group with a methoxyethanone moiety allows for versatile chemical modifications and diverse biological activities.
Properties
CAS No. |
192225-37-9 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-2-methoxyethanone |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-3-5-10(6-4-9)11(13)7-14-2/h3-6H,7H2,1-2H3 |
InChI Key |
MNESCEZBOVODHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


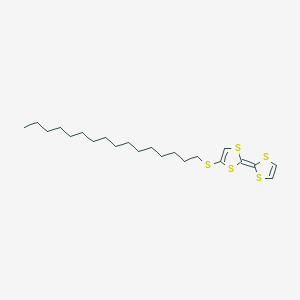

![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
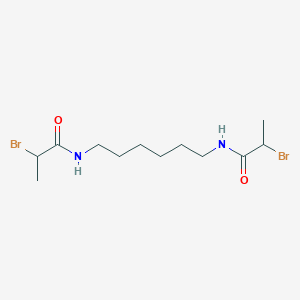
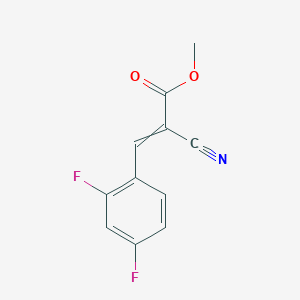
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)

